2(1H)-Naphthalenone, 3-amino-3,4-dihydro-
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Overview
Description
2(1H)-Naphthalenone, 3-amino-3,4-dihydro- is a chemical compound belonging to the quinolinone family. This compound is known for its diverse biological activities and is used in various scientific research applications. It has a molecular formula of C9H11ClN2O and is often used in the synthesis of other complex molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Naphthalenone, 3-amino-3,4-dihydro- typically involves the reaction of 1,3-diketones with chloroacetamide, followed by heating with an excess of pyridine in ethanol or butanol. This process leads to the formation of pyridin-2(1H)-ones, which are then reacted with hydrazine hydrate to produce 3-amino-3,4-dihydroquinolin-2(1H)-ones . Another method involves palladium-mediated cross-coupling reactions to prepare derivatives of this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings, with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and automated synthesis systems to increase yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2(1H)-Naphthalenone, 3-amino-3,4-dihydro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinolinone derivatives.
Reduction: Reduction reactions can convert it into different hydroquinolinone derivatives.
Substitution: It can undergo substitution reactions, particularly at the amino group, to form various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substituting agents: Such as alkyl halides or acyl chlorides.
Major Products Formed
Scientific Research Applications
2(1H)-Naphthalenone, 3-amino-3,4-dihydro- is used in a wide range of scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme inhibition and receptor binding.
Medicine: As a potential therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: In the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2(1H)-Naphthalenone, 3-amino-3,4-dihydro- involves its interaction with specific molecular targets and pathways. It is known to bind to certain receptors and enzymes, inhibiting their activity and thereby exerting its biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
3-Amino-3,4-dihydroquinolin-2(1H)-one: Known for its diverse biological activities.
3,4-Dihydro-3-amino-2H-1-benzopyran derivatives: These compounds have high affinity for serotonin receptors and are used in the study of neurological disorders.
Uniqueness
What sets 2(1H)-Naphthalenone, 3-amino-3,4-dihydro- apart from similar compounds is its unique structure, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This versatility makes it a valuable compound in both research and industrial applications .
Properties
CAS No. |
157357-60-3 |
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Molecular Formula |
C10H11NO |
Molecular Weight |
161.20 g/mol |
IUPAC Name |
3-amino-3,4-dihydro-1H-naphthalen-2-one |
InChI |
InChI=1S/C10H11NO/c11-9-5-7-3-1-2-4-8(7)6-10(9)12/h1-4,9H,5-6,11H2 |
InChI Key |
YGVHQWKMQXSMHD-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)CC2=CC=CC=C21)N |
Origin of Product |
United States |
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